cIAP1 Ligand-Linker Conjugates 12 is a specialized chemical compound that integrates an inhibitor of apoptosis protein ligand with a proteolysis-targeting chimera linker. This compound is primarily designed to engage with E3 ubiquitin ligases, facilitating targeted protein degradation through the ubiquitin-proteasome system. The compound plays a significant role in the development of therapeutic strategies aimed at diseases where protein degradation is beneficial, particularly in cancer treatment.
The cIAP1 Ligand-Linker Conjugates 12 is classified under small-molecule compounds used in biochemical research and drug development. It is part of a broader category of compounds known as proteolysis-targeting chimeras, or PROTACs, which are engineered to promote the degradation of specific proteins within cells. This compound has garnered interest due to its potential applications in oncology and cellular biology .
The synthesis of cIAP1 Ligand-Linker Conjugates 12 involves combining an inhibitor of apoptosis protein ligand with a PROTAC linker. While specific synthetic routes and reaction conditions are often proprietary, general methods include:
Industrial production methods for this compound are not extensively detailed in available literature but generally occur under controlled conditions to maintain quality .
The molecular formula for cIAP1 Ligand-Linker Conjugates 12 is , with a molecular weight of approximately 617.73 g/mol. The structure typically includes:
The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, although specific structural data for this compound may not be publicly available .
cIAP1 Ligand-Linker Conjugates 12 can participate in various chemical reactions, including:
Reactions involving this compound may utilize:
The outcomes of these reactions can lead to modified derivatives that may exhibit altered biological activities or properties .
cIAP1 Ligand-Linker Conjugates 12 functions by recruiting E3 ubiquitin ligases through its IAP ligand component. This recruitment facilitates the ubiquitination of target proteins, leading to their degradation via the proteasome pathway. The mechanism is crucial for regulating protein levels within cells, particularly in cancer cells where certain proteins contribute to survival and proliferation .
While specific physical properties such as density and boiling point are often not disclosed, general characteristics include:
The chemical properties include reactivity profiles typical for small-molecule compounds, particularly those involving functional groups present in the ligand and linker components. Stability under various conditions (e.g., pH, temperature) is also a consideration during synthesis and application .
cIAP1 Ligand-Linker Conjugates 12 has several scientific applications:
This compound exemplifies the innovative approaches being explored in drug development, particularly concerning targeted therapies that leverage the body's own cellular machinery for therapeutic benefit.
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary bifunctional degradation technology that hijacks the cellular ubiquitin-proteasome system to eliminate specific disease-causing proteins. First conceptualized in 2001, these molecules consist of three key components: a target protein binder, an E3 ubiquitin ligase recruiter, and a chemical linker that connects them [7] [10]. The emergence of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) marked a significant advancement in this field, specifically utilizing Inhibitor of Apoptosis Proteins (IAPs) as the recruited E3 ligase component. SNIPERs address limitations of early PROTACs by exploiting IAP overexpression in cancer cells, thereby achieving tumor-selective degradation [1] [3].
cIAP1 Ligand-Linker Conjugates 12 exemplifies this specialized SNIPER approach, incorporating an IAP-targeting ligand derived from LCL161 (a clinical SMAC mimetic), connected to a PEG-based flexible linker [8]. This conjugate serves as a modular building block for constructing degraders against oncoproteins like BCR-ABL and estrogen receptors. Unlike first-generation degraders that suffered from poor cell permeability and stability, cIAP1 Ligand-Linker Conjugates 12 features optimized physicochemical properties with a molecular weight of 929.15 g/mol and calculated LogP of ~4.2, enabling enhanced cellular uptake while retaining ternary complex formation efficiency [6].
Table 1: Evolution of Key Protein Degradation Technologies
Technology Generation | Time Period | Key E3 Ligases Utilized | Representative Compounds | Notable Advancements |
---|---|---|---|---|
First-Generation PROTACs | 2001-2010 | β-TRCP, VHL | Phosphopeptide-based PROTACs | Proof-of-concept; peptide limitations |
Second-Generation PROTACs | 2010-2018 | VHL, CRBN | ARV-110, ARV-471 | All-small-molecule designs; clinical translation |
SNIPERs | 2015-Present | cIAP1, XIAP | cIAP1 Ligand-Linker 12 conjugates | Cancer-selectivity; IAP exploitation |
The human genome encodes approximately 600 E3 ubiquitin ligases that confer substrate specificity to the ubiquitin-proteasome pathway, yet less than 2% have been utilized in PROTAC development [2] [7]. Among these, cellular Inhibitor of Apoptosis Protein 1 (cIAP1) functions as a crucial regulatory E3 ligase within the RING-domain ligase family. cIAP1 regulates fundamental cellular processes including apoptosis, NF-κB signaling, and inflammation by targeting substrates like caspase-3 and TRAF2 for degradation [7] [10]. Unlike the commonly used CRBN and VHL ligases that are ubiquitously expressed, cIAP1 demonstrates tissue-restricted expression with elevated levels observed in various carcinomas, making it an attractive target for cancer-selective degradation approaches [2] [8].
The molecular mechanism of cIAP1-mediated degradation involves a ternary complex formation where cIAP1 Ligand-Linker Conjugates 12 simultaneously binds to the BIR3 domain of cIAP1 and the target protein. This induced proximity enables lysine ubiquitination on the target protein via E2 ubiquitin-conjugating enzymes recruited by cIAP1's RING domain. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome in an ATP-dependent manner [1] [6]. Structural analyses reveal that cIAP1 Ligand-Linker Conjugates 12 binds with nanomolar affinity (Kd ≈ 120 nM) to the BIR3 domain through key hydrogen bonds involving the tetrahydropyran ring and hydrophobic interactions with the phenylalanine pocket, enabling efficient substrate recruitment [8].
Table 2: Key E3 Ubiquitin Ligases in Targeted Protein Degradation
E3 Ligase | Ligand Type | Structural Features | Cellular Functions | Advantages in TPD |
---|---|---|---|---|
cIAP1 | SMAC mimetics | BIR3 domain | Apoptosis regulation, NF-κB signaling | Cancer-selective degradation |
CRBN | Thalidomide derivatives | Thalidomide-binding domain | Cereblon complex substrate recognition | Broad substrate range |
VHL | Hydroxyproline peptides | β-domain pocket | Hypoxia response regulation | Well-characterized binding |
MDM2 | Nutlin derivatives | Deep hydrophobic pocket | p53 regulation | Oncoprotein targeting |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7